molecular formula C16H11NO3 B6391756 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% CAS No. 1262006-77-8

2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95%

Cat. No. B6391756
CAS RN: 1262006-77-8
M. Wt: 265.26 g/mol
InChI Key: KNLAPFQMLWSLKL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid (2H5NNA) is an organic compound that has been studied for its potential applications in a variety of areas. It is a derivative of nicotinic acid and is composed of two hydroxyl groups and one naphthalene group. 2H5NNA has been studied for its use in organic synthesis, as a catalyst, and for its potential as a pharmaceutical agent.

Scientific Research Applications

2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a ligand for metal complexes. 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has also been studied for its potential as a pharmaceutical agent. It has been investigated for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory and anti-bacterial agent.

Mechanism of Action

2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and cell survival. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a key regulatory protein in the NF-κB pathway. Additionally, 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an anti-bacterial agent. Additionally, it has been shown to possess antioxidant and anti-apoptotic activities.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation for 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is that its mechanism of action is not fully understood and further research is needed to fully understand its potential applications.

Future Directions

The potential future directions for 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% include further research into its mechanism of action and its potential applications in the treatment of various diseases. Additionally, further research could be done to investigate the potential of 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research could be done to investigate the potential of 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% as a catalyst for organic synthesis. Finally, further research could be done to investigate the potential of 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% as an anti-inflammatory and anti-bacterial agent.

Synthesis Methods

2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% can be synthesized through a two-step procedure. The first step involves the condensation of naphthalene-1-carbaldehyde with 2-aminonicotinic acid. This reaction is catalyzed by p-toluenesulfonic acid and produces a Schiff base. The second step involves the reduction of the Schiff base using sodium borohydride to form 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95%. This reaction is performed in an aqueous solution at a temperature of 80°C.

properties

IUPAC Name

5-naphthalen-1-yl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-14(16(19)20)8-11(9-17-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLAPFQMLWSLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-77-8
Record name 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(1-naphthalenyl)-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262006-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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